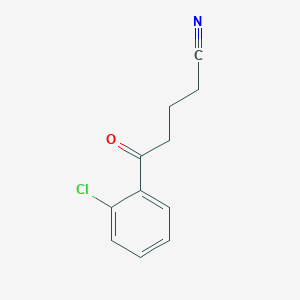

5-(2-Chlorophenyl)-5-oxovaleronitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGABGCJIKNTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642240 | |

| Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-76-5 | |

| Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Chlorophenyl 5 Oxovaleronitrile

Condensation Reactions as Primary Synthetic Routes for 5-(2-Chlorophenyl)-5-oxovaleronitrile

Condensation reactions, particularly those of the Friedel-Crafts acylation type, represent a fundamental and widely employed method for the synthesis of aryl ketones. science-revision.co.uknih.gov This approach is a primary route for constructing the core structure of this compound by forming the carbon-carbon bond between the aromatic ring and the valeronitrile (B87234) backbone. organic-chemistry.org

The most direct condensation strategy involves a two-step process. The first step is the Friedel-Crafts acylation of chlorobenzene (B131634) with glutaric anhydride (B1165640). This reaction, catalyzed by a Lewis acid, forms 5-(2-chlorophenyl)-5-oxopentanoic acid. The subsequent step involves the conversion of the terminal carboxylic acid group into a nitrile. This is typically achieved by first converting the acid to a primary amide, followed by dehydration using a suitable reagent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.org

The success of the Friedel-Crafts acylation is highly dependent on the choice of reactants and reaction conditions.

Aromatic Substrate : Chlorobenzene is the aromatic reactant. The chlorine atom is a deactivating group, which can make the Friedel-Crafts reaction more challenging compared to activated benzene (B151609) rings. pw.live

Acylating Agent : Glutaric anhydride is an effective acylating agent for this synthesis. The use of an anhydride is a common alternative to acyl chlorides. byjus.com

Catalyst : A strong Lewis acid is required to catalyze the reaction. sigmaaldrich.com Aluminum trichloride (B1173362) (AlCl₃) is the most common and traditional catalyst for this transformation. byjus.com However, due to the product ketone forming a stable complex with AlCl₃, a stoichiometric amount of the catalyst is generally necessary. wikipedia.org

Solvent : The choice of solvent can significantly influence the reaction's yield and rate. numberanalytics.com Solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used. numberanalytics.com

The reaction mechanism begins with the formation of a complex between the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (glutaric anhydride). byjus.comsigmaaldrich.com This leads to the generation of a highly electrophilic acylium ion. byjus.com The acylium ion then attacks the chlorobenzene ring in an electrophilic aromatic substitution reaction. sigmaaldrich.comnumberanalytics.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the aryl ketone product. byjus.com

Optimizing the yield and purity in Friedel-Crafts acylation requires careful control over several experimental parameters to minimize side reactions, such as polyacylation or isomerization. science-revision.co.uknumberanalytics.com

Key optimization strategies include:

Temperature Control : Lowering the reaction temperature can often increase the selectivity of the reaction and reduce the formation of unwanted byproducts. numberanalytics.com

Reactant Stoichiometry : Using a slight excess of the aromatic substrate (chlorobenzene) can help to minimize di-acylation products. numberanalytics.com Conversely, using an excess of the acylating agent can help drive the reaction to completion. numberanalytics.com

Catalyst Loading : Optimizing the amount of Lewis acid catalyst is crucial. While a stoichiometric amount is often required, excessive amounts can lead to increased side reactions and waste. numberanalytics.com

Below is an interactive table summarizing optimization strategies for the Friedel-Crafts acylation step.

Alternative Synthetic Approaches to this compound and Analogues

Beyond traditional condensation reactions, alternative methods, particularly those employing organometallic reagents, offer different pathways to γ-keto nitriles and their analogues. These methods can provide advantages in terms of substrate scope and reaction conditions.

Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds, are powerful nucleophiles used for forming new carbon-carbon bonds. pearson.com A plausible organometallic route to this compound involves the reaction of an organometallic derivative of chlorobenzene with an electrophile containing the five-carbon nitrile chain.

A representative synthesis would involve:

Formation of the Organometallic Reagent : 2-Chlorophenylmagnesium bromide can be prepared by reacting 2-chlorobromobenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction with a Nitrile-Containing Electrophile : This Grignard reagent can then be reacted with an appropriate electrophile, such as 4-cyanobutyryl chloride or a similar derivative. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the acyl chloride.

This reaction sequence directly forms the desired ketone. A key advantage of this method is that the ketone is formed during the aqueous workup step, which prevents the highly reactive organometallic reagent from further reacting with the ketone product. ucalgary.ca

The mechanisms of these alternative pathways differ significantly from the electrophilic substitution of the Friedel-Crafts reaction.

In the organometallic pathway , the reaction proceeds via nucleophilic acyl substitution. The carbon atom bonded to the magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the ketone.

When a nitrile is used as the electrophile for a Grignard reagent, the reaction proceeds through nucleophilic addition. libretexts.orgucalgary.ca The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile's cyano group. ucalgary.ca This creates an intermediate imine salt. libretexts.orgucalgary.ca During the subsequent aqueous acid workup, this imine intermediate is hydrolyzed to the final ketone product. masterorganicchemistry.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com

For the Friedel-Crafts acylation route , several green improvements can be considered:

Catalyst Selection : Traditional AlCl₃ is problematic due to its stoichiometric requirement and the generation of significant aluminum-containing waste. Greener alternatives include using catalytic amounts of milder Lewis acids, such as certain metal salts (e.g., Zn(II), Fe(III)), or solid acid catalysts like zeolites. wikipedia.orgbeilstein-journals.org These can often be recovered and reused. researchgate.net

Solvent Choice : Eliminating hazardous chlorinated solvents like dichloromethane is a key goal. Solvent-free reactions or the use of more benign solvents, such as ionic liquids, can be explored. numberanalytics.combeilstein-journals.org Ionic liquids, in particular, can sometimes serve as both the solvent and the catalyst. beilstein-journals.org

Alternative Reagents : Using methanesulfonic anhydride as a promoter for Friedel-Crafts acylation offers a metal- and halogen-free methodology, producing minimal and biodegradable waste. organic-chemistry.orgacs.org

Energy Input : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com

The photocatalytic Stetter reaction, which uses visible light and a photocatalyst in water, represents a highly green alternative for synthesizing various γ-keto nitriles from aldehydes and acrylonitrile. researchgate.net This approach offers operational simplicity and ambient reaction conditions. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

Solvent-free synthesis, where the reaction is conducted in the absence of a conventional solvent, represents an ideal scenario from a green chemistry perspective. Such conditions can be achieved through various techniques, including solid-state reactions or reactions under neat conditions, often facilitated by microwave irradiation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. For the synthesis of related γ-ketonitriles, microwave irradiation has been shown to be effective, suggesting its potential applicability to the synthesis of this compound.

In cases where a solvent is necessary, the use of environmentally benign alternatives to traditional volatile organic compounds is paramount. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable properties, have garnered significant attention as "green" reaction media. researchgate.nethidenisochema.com Their ability to dissolve a wide range of organic and inorganic compounds makes them suitable for various catalytic reactions. While specific studies on the use of ionic liquids for the synthesis of this compound are not extensively documented, the successful application of ILs in the synthesis of other nitrile-containing compounds and ketones suggests their potential utility. researchgate.netdntb.gov.uadcu.ie The recyclability of ionic liquids further enhances their appeal as a sustainable solvent choice.

The following table summarizes the potential benefits of employing these advanced solvent systems in the synthesis of this compound, based on general findings in organic synthesis.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Solvent-Free (Microwave-Assisted) | Reduced reaction times, increased yields, minimized solvent waste, enhanced energy efficiency. |

| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling, tunable solvent properties. |

It is important to note that while these methodologies hold considerable promise, detailed research and optimization would be required to establish their efficacy for the specific synthesis of this compound.

Catalyst Development for Sustainable Synthesis

The development of highly efficient and recyclable catalysts is another critical avenue for the sustainable synthesis of this compound. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste and can operate under milder conditions.

Phase-transfer catalysis (PTC) is a particularly relevant technique for the synthesis of nitriles. phasetransfer.combiomedres.us PTC facilitates the reaction between reactants in immiscible phases, often an aqueous phase containing an inorganic nucleophile (like cyanide) and an organic phase containing the substrate. biomedres.us This method can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, thereby reducing energy consumption and by-product formation. phasetransfer.com The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts is common. crdeepjournal.org While specific applications to this compound are not widely reported, the principles of PTC are well-suited for the cyanoalkylation of a suitable precursor.

The following table outlines key parameters and potential outcomes for a phase-transfer catalyzed synthesis of this compound, based on established knowledge of similar reactions.

| Parameter | Description | Potential Outcome |

| Catalyst | Quaternary ammonium or phosphonium salts (e.g., TBAB, TEBAB) | Facilitates transfer of cyanide anion to the organic phase. |

| Solvent System | Biphasic (e.g., water/toluene) or solid-liquid | Enables reaction between immiscible reactants. |

| Base | Aqueous sodium or potassium hydroxide (B78521) | Generates the active nucleophile. |

| Temperature | Typically mild to moderate (e.g., room temperature to 60 °C) | Reduced energy consumption compared to high-temperature methods. |

Furthermore, the development of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. While specific heterogeneous catalysts for the synthesis of this compound have not been detailed in the available literature, research into supported metal catalysts and solid acid/base catalysts for related transformations is an active area.

Chemical Reactivity and Transformations of 5 2 Chlorophenyl 5 Oxovaleronitrile

Reactivity of the Nitrile Functionality in 5-(2-Chlorophenyl)-5-oxovaleronitrile

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

The electrophilic carbon of the nitrile group in this compound is a key site for nucleophilic attack. A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of imine-like intermediates that can be subsequently hydrolyzed or further transformed.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to nitriles. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This provides a synthetic route to diketones from γ-ketonitriles. Similarly, complex metal hydrides can add to the nitrile group.

Another example of nucleophilic addition involves organoboranes. For instance, 2-(picolyl)organoboranes have been shown to undergo 1,2-nucleophilic addition to the nitrile C≡N bond. rsc.org This reaction highlights the ability of specialized nucleophiles to target the nitrile functionality.

| Nucleophile Type | Intermediate Product | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Organolithium (R-Li) | Imine anion | Ketone |

| Hydride (e.g., from LiAlH₄) | Imine anion | Primary Amine |

| Organoborane | Boron-containing imine | Imine/Amine derivatives |

This table illustrates the general outcomes of nucleophilic additions to a nitrile group.

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or an amide intermediate. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. libretexts.org The nitrogen atom is first protonated, activating the nitrile carbon toward nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid, in this case, 5-(2-chlorophenyl)-5-oxopentanoic acid, and an ammonium (B1175870) salt. libretexts.org

| Reaction | Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | Heat, Dilute H₂SO₄ or HCl | Amide | Carboxylic Acid, Ammonium Salt |

| Base-Catalyzed Hydrolysis | Heat, Aqueous NaOH or KOH | Amide | Carboxylate Salt, Ammonia |

This table summarizes the conditions and products for the hydrolysis of the nitrile group.

In alkaline hydrolysis, the nitrile is heated with an aqueous base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic nitrile carbon. An amide is also formed as an intermediate, which is then hydrolyzed under the basic conditions to yield a carboxylate salt (e.g., sodium 5-(2-chlorophenyl)-5-oxopentanoate) and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org Careful control of reaction conditions can sometimes allow for the isolation of the amide as the final product. youtube.com

Beyond simple hydrolysis, biocatalytic methods using whole-cell systems containing nitrile hydratase and amidase enzymes have been employed for the hydrolysis of nitriles to their corresponding acids under mild conditions. lookchem.com

Reactions Involving the Ketone Group of this compound

The carbonyl group of the ketone is another primary site of reactivity in the molecule, characterized by an electrophilic carbon and a nucleophilic oxygen.

Similar to the nitrile group, the carbonyl carbon is highly electrophilic and reacts with a wide range of nucleophiles. Nucleophilic addition to ketones is a fundamental process in organic synthesis. academie-sciences.fr

Grignard reagents and organolithium compounds add to the ketone to form tertiary alcohols after an acidic workup. The reaction of this compound with a Grignard reagent (R-MgX) would yield a tertiary alcohol containing the nitrile functionality. Cyanide ions (from sources like HCN or NaCN) can also add to the ketone, forming a cyanohydrin.

The ketone group is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting product would be 5-(2-chlorophenyl)-5-hydroxyvaleronitrile. The choice of reducing agent is important, as LiAlH₄ is strong enough to reduce both the ketone and the nitrile group, which would lead to an amino alcohol, whereas NaBH₄ is generally selective for the ketone in the presence of a nitrile.

Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. Strong oxidizing agents under harsh conditions can cleave the molecule, but selective oxidation of the ketone is not a typical transformation.

Transformations of the Methylene (B1212753) Groups Alpha to the Nitrile and Ketone

The methylene groups at the C-2 and C-4 positions (alpha to the nitrile and ketone, respectively) possess acidic protons due to the electron-withdrawing nature of the adjacent functional groups. This acidity allows for deprotonation by a suitable base to form carbanions (enolates in the case of the ketone), which can then act as nucleophiles in various reactions.

The protons at the C-4 position, alpha to the carbonyl group, are particularly acidic and can be removed by bases like lithium diisopropylamide (LDA) or sodium hydride to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, in alkylation reactions.

Similarly, the protons at the C-2 position, alpha to the nitrile group, are also acidic and can be removed by strong bases. The resulting carbanion can participate in alkylation reactions. google.com The reaction of active methylene compounds, including those adjacent to a nitrile, with alkylating agents is a common method for forming new carbon-carbon bonds. researchgate.net

The presence of both an alpha-methylene to a ketone and a gamma-relationship to a nitrile sets up the possibility for intramolecular cyclization reactions. rsc.org For instance, γ-ketonitriles can undergo base- or acid-catalyzed cyclization to form substituted cyclic compounds, such as aminofurans or cyclopentenones, depending on the reaction conditions and reagents used. rsc.orgnih.gov

Enolate Chemistry and Alpha-Substitution Reactions

The presence of a carbonyl group allows for the formation of an enolate, a potent nucleophile, upon treatment with a suitable base. The protons on the carbon atom alpha to the ketone (C4) are acidic and can be abstracted to form a resonance-stabilized enolate. This enolate can then participate in a variety of alpha-substitution reactions.

The regioselectivity of enolate formation is a critical aspect. While protons at C4 are activated by the ketone, the protons at C2 are activated by the electron-withdrawing nitrile group. However, the protons at C4 are generally more acidic due to the stronger electron-withdrawing nature of the carbonyl group compared to the nitrile.

Once formed, the enolate of this compound can react with a range of electrophiles, leading to the introduction of new substituents at the alpha-position. Common alpha-substitution reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like lithium diisopropylamide (LDA) would introduce an alkyl group at the C4 position.

Halogenation: Treatment with halogens (e.g., Br2, Cl2) can lead to the formation of α-halo ketones.

Aldol Addition: The enolate can act as a nucleophile and attack the carbonyl carbon of an aldehyde or another ketone, forming a β-hydroxy ketone.

| Reaction Type | Electrophile | Potential Product at C4 |

| Alkylation | R-X | -R |

| Halogenation | X2 | -X |

| Aldol Addition | R'CHO | -CH(OH)R' |

Cyclization Reactions Involving Active Methylene Protons

The active methylene protons, particularly those positioned between the carbonyl and nitrile groups (if the chain were extended or modified), or the protons at C2 activated by the nitrile group, can participate in intramolecular cyclization reactions. For this compound, the potential for intramolecular cyclization exists, especially if other reactive functional groups are introduced into the molecule.

A plausible cyclization pathway involves the nitrile group. For instance, under certain conditions, the enolate could potentially attack the nitrile carbon, leading to the formation of a cyclic enamine after tautomerization. Subsequent hydrolysis could then yield a cyclic ketone. Such reactions are often promoted by strong acids or bases and can be influenced by the presence of other substituents.

Another possibility for cyclization arises from the potential for the nitrile group to be hydrolyzed to a carboxylic acid. The resulting γ-keto acid could then undergo an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the electron-rich chlorophenyl ring, leading to the formation of a fused ring system.

Aromatic Ring Functionalization and Reactivity in this compound

The 2-chlorophenyl group in this compound is an integral part of its chemical identity and a site for further functionalization.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring, the chlorine atom and the 5-oxovaleronitrile chain, will direct the position of the incoming electrophile.

Directing Effects: The chlorine atom is an ortho, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. The acyl group (part of the 5-oxovaleronitrile chain) is a meta-directing and deactivating group. The combined effect of these two groups will determine the regioselectivity of the substitution. The powerful deactivating nature of the acyl group will make the ring significantly less reactive towards electrophiles compared to benzene (B151609). Substitution, if it occurs, is most likely to be directed to the positions meta to the acyl group and ortho/para to the chlorine atom.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions are often difficult on strongly deactivated rings.

| Reaction | Reagents | Potential Product |

| Nitration | HNO3/H2SO4 | Nitrated chlorophenyl ring |

| Bromination | Br2/FeBr3 | Brominated chlorophenyl ring |

| Sulfonation | SO3/H2SO4 | Sulfonated chlorophenyl ring |

Halogen-Directed Reactivity in ortho-Chlorophenyl Systems

The presence of the chlorine atom at the ortho position to the acyl group introduces specific reactivity patterns. The ortho-chloro substituent can exert steric hindrance, potentially influencing the approach of reagents to the carbonyl group.

Mechanistic Investigations of 5 2 Chlorophenyl 5 Oxovaleronitrile Reactions

Stereochemical Aspects of Reactions Involving 5-(2-Chlorophenyl)-5-oxovaleronitrile

Probing Stereochemical Outcomes using Advanced Analytical Techniques

General principles of physical organic chemistry can be applied to hypothesize potential reaction mechanisms. For instance, the molecule possesses a ketone and a nitrile group, both of which can participate in a variety of organic reactions. The chlorophenyl group can also influence reaction pathways through electronic and steric effects. However, without experimental data, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

Further experimental research is required to elucidate the mechanistic details of reactions involving this compound.

Advanced Spectroscopic Characterization Techniques in Research on 5 2 Chlorophenyl 5 Oxovaleronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 5-(2-Chlorophenyl)-5-oxovaleronitrile. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. uobasrah.edu.iq The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) in the ¹H NMR spectrum reveal the number and proximity of neighboring protons. uobasrah.edu.iq

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the valeronitrile (B87234) chain. The protons on the substituted benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The aliphatic protons (CH₂) would resonate in the upfield region (δ 2.0-3.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. researchgate.net Key signals would include those for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the aromatic carbons of the chlorophenyl ring, and the aliphatic carbons of the chain. The carbonyl carbon is typically observed significantly downfield (δ > 190 ppm), while the nitrile carbon appears in the δ 115-125 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH (Chlorophenyl) | δ 7.3-7.8 ppm (multiplet) | δ 127-138 ppm |

| Aliphatic CH₂ (adjacent to C=O) | δ 3.2-3.4 ppm (triplet) | δ ~35 ppm |

| Aliphatic CH₂ (central) | δ 2.1-2.3 ppm (quintet) | δ ~20 ppm |

| Aliphatic CH₂ (adjacent to C≡N) | δ 2.5-2.7 ppm (triplet) | δ ~16 ppm |

| Carbonyl C=O | - | δ ~196 ppm |

| Nitrile C≡N | - | δ ~119 ppm |

| Aromatic C-Cl | - | δ ~131 ppm |

| Aromatic C (attached to C=O) | - | δ ~138 ppm |

While 1D NMR suggests the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the atom-to-atom connectivity. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the signals of the three adjacent methylene (B1212753) (CH₂) groups in the valeronitrile chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net By mapping the ¹H signals to their corresponding ¹³C signals, an unambiguous assignment of the carbon spectrum is possible. For instance, the proton triplet predicted around δ 3.2-3.4 ppm would show a correlation to the carbon signal around δ 35 ppm, identifying it as the methylene group adjacent to the carbonyl.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. mdpi.com This technique is instrumental in piecing together the entire molecular structure. Key HMBC correlations for this molecule would include:

A correlation from the protons of the methylene group adjacent to the carbonyl to the carbonyl carbon itself, confirming the placement of the ketone functional group.

Correlations from the aromatic protons on the chlorophenyl ring to the carbonyl carbon, definitively linking the aromatic ring to the valeronitrile chain.

A correlation from the protons on the methylene group adjacent to the nitrile to the nitrile carbon, confirming the position of this functional group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups. For this compound, the FT-IR spectrum would serve as a rapid and effective method to confirm the presence of its key chemical features. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C≡N Stretch | ~2250 cm⁻¹ | Nitrile |

| C=O Stretch | ~1690 cm⁻¹ | Aromatic Ketone |

| C=C Stretch | ~1590, 1470 cm⁻¹ | Aromatic Ring |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Aromatic C-H |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Aliphatic C-H |

| C-Cl Stretch | ~750 cm⁻¹ | Aryl Halide |

The presence of a sharp, strong band around 2250 cm⁻¹ is a definitive indicator of the nitrile group. A strong absorption near 1690 cm⁻¹ confirms the carbonyl group of the ketone.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is most sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. researchgate.net This makes it an excellent tool for probing the aromatic ring and nitrile group of this compound. The C≡N and aromatic C=C stretching vibrations, which are strong in the IR spectrum, are also expected to produce strong and sharp signals in the Raman spectrum, providing complementary evidence for these functional groups. The complementarity of IR and Raman can help resolve ambiguities and provide a more complete vibrational profile of the molecule. nih.gov

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. govinfo.gov

In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated molecular weight of C₁₁H₁₀ClNO is 207.66. riekemetals.com A key diagnostic feature in the mass spectrum would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks: one at m/z 207 (for the molecule containing ³⁵Cl) and another at m/z 209 (for the molecule with ³⁷Cl), with the latter having roughly one-third the intensity of the former. This isotopic signature is definitive proof of the presence of a single chlorine atom.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely involve cleavage adjacent to the carbonyl group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Predicted Fragment Ion | Significance |

| 207 / 209 | [C₁₁H₁₀ClNO]⁺ | Molecular Ion (M⁺) |

| 139 / 141 | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 68 | [C₄H₄N]⁺ | Butanenitrile radical cation fragment |

Beyond final product characterization, MS is invaluable for real-time reaction monitoring, often coupled with liquid chromatography (LC-MS) or directly to a flow reactor system. durham.ac.uknih.gov By continuously analyzing the reaction mixture, researchers can track the disappearance of starting materials and the appearance of the this compound product (monitoring for m/z 207/209). This allows for precise optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities. durham.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₁H₁₀ClNO, the theoretical monoisotopic mass can be calculated with high accuracy. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally observed mass is then compared to the calculated theoretical mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula, confirming that no unexpected atoms are present and that the assumed structure is correct in its elemental makeup.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO |

| Ionization Mode | Positive (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 208.04997 |

| Hypothetical Observed Mass (m/z) | 208.05010 |

| Mass Error (ppm) | 0.625 |

Tandem Mass Spectrometry (MS/MS or LC-MSⁿ) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within a molecule.

In a typical MS/MS experiment for this compound, the protonated molecule ([M+H]⁺, m/z ≈ 208.05) would be isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are characteristic of the molecule's structure.

Based on its chemical structure, plausible fragmentation pathways for this compound would include:

Loss of the chlorophenyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Cleavage of the alkyl chain: Fragmentation at various points along the four-carbon chain connecting the nitrile and carbonyl groups.

Neutral losses: Elimination of small, stable molecules such as carbon monoxide (CO) from the ketone or hydrogen cyanide (HCN) from the nitrile end.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence and relative positions of the 2-chlorophenyl ring, the ketone, the valeronitrile chain, and the terminal nitrile group.

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 208.05 | 180.05 | CO | [C₁₀H₁₀ClN]⁺ |

| 208.05 | 139.01 | C₄H₅N | [C₇H₄ClO]⁺ (2-chlorobenzoyl cation) |

| 208.05 | 111.00 | C₅H₅NO | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 139.01 | 111.00 | CO | [C₆H₄Cl]⁺ (chlorophenyl cation) |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Packing

Once a crystal structure is determined, the exact conformation of the molecule in the solid state can be analyzed. Key conformational features for this compound would include the torsion angle between the plane of the 2-chlorophenyl ring and the plane of the ketone group. This angle is influenced by steric hindrance from the ortho-chloro substituent and electronic effects.

Furthermore, the analysis reveals how individual molecules pack together to form the crystal lattice. This packing arrangement is governed by a combination of steric factors and intermolecular forces. Molecules may arrange in patterns such as herringbone, layered sheets, or interdigitated structures, which ultimately influence the material's bulk properties like melting point and solubility.

Hydrogen Bonding and Intermolecular Interactions

While this compound does not possess classic hydrogen bond donors (like O-H or N-H), its structure contains potential hydrogen bond acceptors: the ketone oxygen and the nitrile nitrogen. X-ray crystallography can precisely map weaker intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, where activated C-H groups on neighboring molecules act as donors.

The analysis would provide exact distances and angles for these interactions, confirming their existence and strength. Other potential non-covalent interactions that dictate the crystal packing include π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the chlorine atom. A comprehensive crystallographic study would identify and quantify all such interactions, providing a complete picture of the supramolecular assembly in the solid state.

| Interaction Type | Donor-Atom (D) | Acceptor-Atom (A) | Hypothetical D···A Distance (Å) | Hypothetical D-H···A Angle (°) |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic) | O (Ketone) | ~3.2 - 3.5 | ~140 - 160 |

| Weak Hydrogen Bond | C-H (Alkyl) | N (Nitrile) | ~3.3 - 3.6 | ~130 - 150 |

| π-π Stacking | Chlorophenyl Ring Centroid | Chlorophenyl Ring Centroid | ~3.5 - 3.8 | N/A |

Computational and Theoretical Studies on 5 2 Chlorophenyl 5 Oxovaleronitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 5-(2-Chlorophenyl)-5-oxovaleronitrile, DFT calculations would provide significant insights into its geometry, stability, and spectroscopic properties.

Prediction of Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve rotating the various single bonds to identify different possible conformations.

The conformational analysis would focus on the rotational barriers around the C-C single bonds of the valeronitrile (B87234) chain and the C-C bond connecting the chlorophenyl ring to the carbonyl group. The steric hindrance and electronic interactions between the 2-chlorophenyl group, the oxo group, and the nitrile group would significantly influence the preferred conformation. It is expected that the molecule would adopt a conformation that minimizes steric clash while maximizing favorable electronic interactions. The results of such an analysis are typically presented in a table of bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 1: Predicted Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.22 | - | - |

| C-Cl | 1.75 | - | - |

| C≡N | 1.16 | - | - |

| C-C-C (chain) | - | 112.0 | - |

| C-CO-C | - | 118.5 | - |

Calculation of Vibrational Frequencies and Spectroscopic Parameters

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum, particularly in the infrared (IR) and Raman regions, can be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, characteristic vibrational frequencies would be expected for the carbonyl (C=O) stretch, the nitrile (C≡N) stretch, the C-Cl stretch, and various vibrations of the aromatic ring. The precise positions of these peaks would be sensitive to the electronic environment and the conformation of the molecule.

Table 2: Predicted Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1690 | Carbonyl stretch |

| ν(C≡N) | 2250 | Nitrile stretch |

| ν(C-Cl) | 750 | Carbon-Chlorine stretch |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO-LUMO Gap and Reactivity Predictions

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher chemical reactivity.

For this compound, the HOMO would likely be localized on the electron-rich chlorophenyl ring, while the LUMO would be expected to be centered on the electron-withdrawing carbonyl and nitrile groups. The energy of this gap would provide insights into the molecule's potential to act as an electron donor or acceptor in chemical reactions.

Table 3: Frontier Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps use a color scale to indicate regions of negative potential (typically red), which are prone to electrophilic attack, and regions of positive potential (typically blue), which are susceptible to nucleophilic attack.

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating their nucleophilic character. The hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group would likely exhibit a positive potential.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be employed to model chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the minimum energy pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), it is possible to predict the feasibility and rate of a chemical reaction. For example, one could model the nucleophilic addition to the carbonyl group or reactions involving the nitrile functionality. These studies would provide valuable mechanistic insights that could guide synthetic efforts.

Energetic Profiling of Synthetic Transformations

There is no available data on the energetic profiling of synthetic transformations involving this compound. Energetic profiling provides crucial insights into the thermodynamics and kinetics of a reaction, including activation energies, reaction enthalpies, and Gibbs free energies for each step. researchgate.net This information is vital for optimizing reaction conditions and understanding the feasibility of a synthetic route. While computational studies on other compounds have successfully determined these parameters, a similar energetic profile for this compound has not been documented in scientific literature. researchgate.netscholarsresearchlibrary.com

Applications of 5 2 Chlorophenyl 5 Oxovaleronitrile As a Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Compounds

While γ-keto nitriles are a recognized class of building blocks in heterocyclic synthesis, no specific studies were found that describe the use of 5-(2-Chlorophenyl)-5-oxovaleronitrile for these purposes.

Building Block for Pyrimidine Derivatives

The synthesis of pyrimidine rings often involves the condensation of a three-carbon bifunctional component with an amidine, urea, or guanidine derivative. bu.edu.eg Typically, a 1,3-dicarbonyl compound or its synthetic equivalent serves as the C-C-C fragment. Although this compound possesses a γ-keto nitrile moiety, a search of chemical databases and literature did not yield any specific examples of its direct use as a precursor for the synthesis of pyrimidine derivatives. General methods for pyrimidine synthesis from various nitrile-containing precursors have been reported, but none specifically utilize this compound. semanticscholar.orgnih.govijesrr.orgnih.gov

Precursor for Fused Ring Systems

Fused heterocyclic systems are important targets in medicinal chemistry. Their synthesis can be achieved through various strategies, including intramolecular cyclizations or multicomponent reactions that build the fused ring system in a sequential or domino fashion. Despite the potential for the functional groups within this compound to participate in such cyclization reactions, no published research was identified that demonstrates its application as a precursor for the synthesis of fused ring systems.

Role in the Construction of Carbon Scaffolds and Advanced Organic Molecules

The strategic use of versatile starting materials is crucial for the efficient construction of complex organic molecules. However, the role of this compound in the construction of advanced carbon scaffolds has not been documented in the reviewed literature.

Divergent Synthesis Approaches Utilizing this compound

Divergent synthesis enables the creation of a variety of structurally distinct molecules from a common starting material by modifying reaction conditions. beilstein-journals.orgnih.govnih.gov This strategy is a powerful tool in chemical biology and drug discovery. A thorough search did not uncover any reports of divergent synthesis methodologies that specifically employ this compound to generate diverse molecular scaffolds.

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. mdpi.comnih.govnih.govrsc.org Nitriles are often utilized as components in MCRs. researchgate.net However, there is no specific mention in the scientific literature of this compound being used as a reactant in any named or novel multicomponent reactions.

Future Research Directions and Perspectives for 5 2 Chlorophenyl 5 Oxovaleronitrile

Development of Asymmetric Synthetic Applications

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. The prochiral ketone in 5-(2-Chlorophenyl)-5-oxovaleronitrile presents an ideal handle for introducing chirality.

Future research could focus on the asymmetric reduction of the carbonyl group to yield the corresponding chiral γ-hydroxy nitrile. These chiral products are valuable intermediates, as they can be further transformed, for example, into chiral γ-lactones through hydrolysis and subsequent intramolecular cyclization. researchgate.netgeorgiasouthern.eduthieme-connect.com

Several catalytic systems could be explored for this asymmetric reduction:

Transition-Metal Catalysis: Chiral ruthenium, rhodium, or iridium complexes, paired with suitable chiral ligands, are well-established for the highly enantioselective hydrogenation of ketones. Investigating a range of these catalysts could lead to efficient production of either enantiomer of the corresponding alcohol.

Biocatalysis: Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional stereoselectivity under mild reaction conditions. researchgate.netgeorgiasouthern.eduthieme-connect.com Screening a library of KREDs against this compound could identify biocatalysts capable of producing the desired chiral alcohol with high enantiomeric excess (ee). This approach is particularly attractive due to its green credentials.

| Catalytic System | Potential Catalyst/Enzyme | Target Transformation | Potential Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | (S)-RuCl[(p-cymene)(TsDPEN)] | Asymmetric Transfer Hydrogenation | High enantioselectivity, well-established methodology. |

| Transition-Metal Catalysis | [Rh(cod)2]BF4 with (R,R)-Me-DuPhos | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity. |

| Biocatalysis | Ketoreductase (e.g., from Saccharomyces cerevisiae) | Enzymatic Ketone Reduction | Exceptional stereoselectivity, mild and environmentally benign conditions. researchgate.netgeorgiasouthern.eduthieme-connect.com |

Exploration of Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering a complementary approach to metal- and biocatalysis. rsc.org The bifunctional nature of this compound makes it a suitable substrate for various potential organocatalytic transformations.

Asymmetric Ketone Reduction: Chiral organocatalysts, such as those based on oxazaborolidines (CBS catalysts) or bifunctional thiourea-amine catalysts, could be employed for the asymmetric reduction of the ketone functionality. nih.govacs.orgrsc.org These methods often use mild reducing agents like boranes and offer a metal-free alternative for the synthesis of the chiral γ-hydroxy nitrile. nih.govacs.org

Functionalization of the Carbonyl α-Position: The methylene (B1212753) group adjacent to the ketone could be targeted for functionalization. Chiral primary or secondary amines could catalyze asymmetric α-functionalization reactions, such as amination, hydroxylation, or halogenation, by forming reactive enamine intermediates.

γ-Position Functionalization: While the α-protons to the ketone are typically more acidic, exploration of reaction conditions that favor the formation of an enamine or enolate at the γ-position (α to the nitrile) could open pathways for novel transformations, such as enantioselective Mannich or Michael addition reactions at this site. acs.org

| Reaction Type | Potential Organocatalyst | Reactive Site | Potential Product |

|---|---|---|---|

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Ketone Carbonyl | Chiral γ-Hydroxy Nitrile |

| Asymmetric α-Amination | Proline derivatives | α-Carbon to Ketone | α-Amino-γ-keto Nitrile |

| γ-Selective Mannich Reaction | Chiral Primary Amine/Acid | γ-Carbon to Ketone (α to Nitrile) | δ-Amino-γ-keto Nitrile |

Investigation of Photochemical and Electrochemical Reactivity

Photochemical and electrochemical methods offer unique pathways for activating molecules, often under mild conditions and without the need for stoichiometric reagents. These green chemistry approaches could unlock novel reactivity for this compound.

Photochemical Reactivity: The aromatic ketone moiety is a well-known chromophore that can be excited by UV light. nih.govlibretexts.org Upon excitation, it can undergo various reactions. For instance, in the presence of a suitable hydrogen donor, photoreduction can occur, leading to the formation of a pinacol-type dimer or the corresponding alcohol. libretexts.org Furthermore, visible-light photoredox catalysis could be employed. ethz.chnih.govprinceton.edu A suitable photocatalyst could engage the keto-nitrile in single-electron transfer processes, generating radical intermediates that could participate in C-C or C-heteroatom bond-forming reactions. ethz.chwikipedia.org

Electrochemical Reactivity: Electro-organic synthesis provides an environmentally friendly alternative to traditional redox reactions. researchgate.netrsc.org The functional groups in this compound are amenable to electrochemical transformations. The nitrile group can be cathodically reduced to a primary amine (benzylamine derivative). kyoto-u.ac.jp Similarly, the ketone can be reduced to an alcohol. The possibility of selective reduction or a one-pot reduction of both functionalities could be investigated by carefully controlling the electrode potential and reaction conditions. Intramolecular cyclization reactions initiated by electrochemical means, potentially leading to nitrogen-containing heterocycles, could also be an exciting avenue of research. researchgate.netfrontiersin.org

| Methodology | Target Functional Group | Potential Transformation | Key Features |

|---|---|---|---|

| Photochemistry | Aromatic Ketone | Photoreduction, Paterno-Büchi reaction | Light-induced, formation of unique structures. kyoto-u.ac.jp |

| Photoredox Catalysis | Ketone or Nitrile | Radical generation for subsequent reactions | Mild conditions, visible light activation. princeton.edursc.org |

| Electrochemistry (Cathodic) | Nitrile and/or Ketone | Reduction to amine and/or alcohol | Reagent-free reduction using electricity. kyoto-u.ac.jp |

| Electrochemistry (Anodic) | Alkyl C-H bonds | Oxidative cyclization | Formation of heterocyclic structures. frontiersin.org |

Integration into Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry has become a transformative technology in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govchemicalindustryjournal.co.ukmdpi.com It offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. aurigeneservices.comlonza.com

The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow chemistry systems.

Improved Safety: Many synthetic steps may involve exothermic reactions or the use of hazardous reagents. Performing these in a small-volume continuous reactor minimizes the risks associated with potential thermal runaways. nih.gov

Enhanced Control and Reproducibility: Flow reactors allow for precise control over residence time, temperature, and stoichiometry, leading to higher reproducibility and potentially improved yields and selectivities. aurigeneservices.com

Facilitation of Multi-step Syntheses: The synthetic transformations discussed in the previous sections (e.g., asymmetric reduction, photochemical reactions) can be integrated into a multi-step continuous flow process. mdpi.comresearchgate.net This would allow for the production of complex derivatives without the need for isolating and purifying intermediates at each stage, significantly improving process efficiency.

Integration of Enabling Technologies: Flow reactors are readily coupled with other technologies. For instance, a photochemical transformation could be carried out in a photoflow reactor, followed by an in-line purification step, and then a subsequent thermal reaction in a heated coil reactor, all within a single, automated system. mdpi.comrsc.org

| Synthetic Operation | Advantage of Flow Chemistry Implementation | Potential Flow Reactor Setup |

|---|---|---|

| Synthesis of the parent compound | Improved heat management for exothermic steps, enhanced safety. | Tube-in-tube reactor for efficient heat exchange. |

| Asymmetric Hydrogenation | Safe handling of hydrogen gas, efficient catalyst use. | Packed-bed reactor with a heterogeneous chiral catalyst. |

| Photochemical Reaction | Uniform light penetration, precise control of irradiation time. | Transparent capillary or microreactor with LED light source. |

| Electrochemical Synthesis | Controlled mass transport, high electrode surface area-to-volume ratio. | Microfluidic electrochemical cell. |

Q & A

Q. How can degradation pathways under oxidative conditions be mapped to improve formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.